Homoerythratine
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Overview
Description
Homoerythratine is a naturally occurring alkaloid found in certain plant species, particularly those in the Erythrina genus. These alkaloids are known for their diverse biological activities and complex structures. This compound has garnered interest due to its potential pharmacological properties and its role in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of homoerythratine involves several steps, typically starting from simpler organic compounds. One common method includes the use of phenylethylisoquinoline derivatives as precursors. The synthetic route often involves cyclization reactions, followed by functional group modifications to achieve the desired structure .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the availability of natural sources. advances in synthetic organic chemistry have made it possible to produce this compound in the laboratory setting, albeit with lower yields compared to natural extraction methods .
Chemical Reactions Analysis
Types of Reactions: Homoerythratine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Chemistry: It serves as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Research has shown that homoerythratine exhibits various biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: There is ongoing research into its potential use as a therapeutic agent for treating certain diseases, particularly due to its neuroprotective and analgesic effects.
Industry: While not widely used industrially, this compound’s unique properties make it a subject of interest for developing new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of homoerythratine involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors and enzymes, modulating their activity. For instance, this compound has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism underlies its potential neuroprotective effects .
Comparison with Similar Compounds
- Homoerythraline
- Schelhammeridine
- Comosine
- Lucidinine
Comparison: Homoerythratine is unique among these compounds due to its specific structural features and biological activities. While similar compounds like homoerythraline and schelhammeridine share some pharmacological properties, this compound’s distinct molecular interactions and higher potency in certain assays set it apart .
Properties
CAS No. |
84471-41-0 |
---|---|
Molecular Formula |
C19H23NO4 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(1S,19R,20R)-20-methoxy-5,7-dioxa-14-azapentacyclo[12.7.0.01,17.02,10.04,8]henicosa-2,4(8),9,17-tetraen-19-ol |
InChI |
InChI=1S/C19H23NO4/c1-22-18-10-19-13(8-15(18)21)4-6-20(19)5-2-3-12-7-16-17(9-14(12)19)24-11-23-16/h7-9,15,18,21H,2-6,10-11H2,1H3/t15-,18-,19+/m1/s1 |
InChI Key |
FCLDQBDXFYQJPD-LZQZEXGQSA-N |
Isomeric SMILES |
CO[C@@H]1C[C@@]23C(=C[C@H]1O)CCN2CCCC4=CC5=C(C=C34)OCO5 |
Canonical SMILES |
COC1CC23C(=CC1O)CCN2CCCC4=CC5=C(C=C34)OCO5 |
Origin of Product |
United States |
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